molecular formula C10H14N6O4 B148247 (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 34079-68-0

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B148247
CAS RN: 34079-68-0
M. Wt: 282.26 g/mol
InChI Key: ZDTFMPXQUSBYRL-FJFJXFQQSA-N
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Description

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, more commonly known as 2,6-diaminopurine-9-yl-5-hydroxymethyloxolane-3,4-diol (DHP-HMOX), is an important compound in the field of biochemical and physiological research. It is a derivative of the purine nucleoside, 2,6-diaminopurine, and is used as a model compound to study the effects of purine derivatives on biochemical and physiological processes. DHP-HMOX is a versatile compound that has a wide range of applications in the fields of biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Proton Conductivity in Energy Devices

araDAP has been utilized in the fabrication of proton conductive membranes . When grafted onto cellulose nanocrystal (CNC) backbones, araDAP enhances the proton conductivity of the composite material . This application is particularly relevant in the development of sustainable new energy devices like fuel cells, where high proton conduction is essential.

Structural Analysis of Nucleic Acids

As an adenine analogue, araDAP is used to investigate the structural properties of nucleic acids. It pairs with thymidine or uracil, forming three hydrogen bonds and adding stability to the DNA double helix . This property allows scientists to study the impact of DAP incorporation on DNA’s flexibility and interaction with proteins and ligands.

Molecular Recognition Studies

The unique pairing ability of araDAP with thymidine also makes it a valuable tool for studying molecular recognition between ligands and DNA. It can affect the local flexibility of DNA and alter the interaction with helix-bending proteins, providing insights into the recognition processes of various molecules .

Biocatalysis

In bioremediation, araDAP can be used to study the deaminase activities of certain bacteria like Arthrobacter oxydans. This bacterium’s ability to deaminate purine bases and nucleosides can be analyzed using araDAP as a substrate, which is crucial for understanding and enhancing biocatalytic processes .

Mechanism of Action

Target of Action

The primary targets of AraDAP are currently unknown. Identifying the specific targets of a compound is a complex process that involves extensive biochemical and molecular biology studies. These studies often involve techniques such as affinity chromatography, mass spectrometry, and genetic screens .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including alteration of the target’s function, inhibition or activation of enzymatic activity, or modulation of signal transduction pathways .

Biochemical Pathways

These pathways can include those involved in cell growth and proliferation, apoptosis, signal transduction, and metabolic processes .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of a compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .

Result of Action

The molecular and cellular effects of AraDAP’s action are not well documented. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels. These studies can provide insights into how the compound affects cellular processes, alters gene expression, and impacts overall cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including the presence of other metabolites and the specific characteristics of different tissues, can also impact a compound’s action .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFMPXQUSBYRL-FJFJXFQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941537
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19768-89-9, 34079-68-0
Record name 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sra-DAP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34079-68-0
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Synthesis routes and methods I

Procedure details

To a 2 L stainless steel Parr bomb was added guanosine hydrate (100 g, 0.35 mol, Aldrich), hexamethyl) disilazane (320 mL, 1.52 mol, 4.4 eq.), trimethyl) silyl triflouromethanesulfonate (8.2 mL), and toluene (350 mL). The bomb was sealed and partially submerged in an oil bath (170° C.; internal T 150° C., 150 psi) for 5 days. The bomb was cooled in a dry ice/acetone bath and opened. The contents were transferred with methanol (300 mL, Note 3) to a flask and the solvent was evaporated under reduced pressure. Aqueous methanol (50%, 1.2 L) was added. The resulting brown suspension was heated to reflux for 5 h. The suspension was concentrated under reduced pressure to one half volume in order to remove most of the methanol. Water (600 mL) was added and the solution was heated to reflux, treated with charcoal (5 g) and hot filtered through Celite. The solution was allowed to cool to 25° C. The resulting precipitate was collected, washed with water (200 mL) and dried at 90° C./0.2 mmHg for 5 h to give a constant weight of 87.4 g (89%) of tan, crystalline solid; mp 247° C. (shrinks), 255° C. (dec, lit. (1) mp 250-252° C.); TLC homogenous (Rf 0.50, isopropanol-ammonium hydroxide-water 16:3:1); PMR (DMSO), δ5.73 (d, 2, 2-NH2), 5.78 (s, 1, H-1), 6.83 (br s, 2, 6NH2).
[Compound]
Name
stainless steel
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
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320 mL
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reactant
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Name
silyl triflouromethanesulfonate
Quantity
8.2 mL
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reactant
Reaction Step One
Quantity
350 mL
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solvent
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( 1 )
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0 (± 1) mol
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isopropanol ammonium hydroxide water
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0 (± 1) mol
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Name
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0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
Reactant of Route 4
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Q & A

Q1: What is the significance of 2,6-Diaminopurine arabinoside in the synthesis of Guanine arabinoside (ara-G)?

A: 2,6-Diaminopurine arabinoside (ara-DA) serves as a crucial intermediate in the enzymatic synthesis of Guanine arabinoside (ara-G) [, ]. This approach offers a simpler and more efficient alternative to complex chemical synthesis methods.

Q2: Can you describe a method for the biosynthesis of 2,6-Diaminopurine arabinoside?

A: Researchers have successfully biosynthesized ara-DA using Escherichia sp. AEM0812. This process involves reacting Uracil arabinoside and 2,6-Diaminopurine in a phosphate buffer (pH 7.0) at 60°C for 48 hours with the addition of 15% Escherichia sp. AEM0812 bacterial cells []. This method achieved a 95.2% conversion rate of Uracil arabinoside to ara-DA under optimal conditions.

Q3: How efficient is the two-step enzymatic synthesis of ara-G using ara-DA as an intermediate?

A: The two-step enzymatic synthesis of ara-G, utilizing ara-DA as an intermediate, demonstrates high efficiency []. The initial step involves the synthesis of ara-DA, which can then be converted to ara-G using purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase enzymes from Enterobacter aerogenes DGW-07. Notably, this method can achieve a conversion yield of over 90% when the reaction mixture contains 30 mmol of ara-DA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.